Decatromicin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H56Cl2N2O10 |
|---|---|
Molecular Weight |
855.8 g/mol |
IUPAC Name |
17-[5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55) |
InChI Key |
UYAXASMGHNZATD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Decatromicin B: A Comprehensive Technical Overview of its Physico-Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] As a member of the tetronic acid class of antibiotics, it has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] A thorough understanding of its physico-chemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its mechanism of action and stability. This technical guide provides an in-depth summary of the known physico-chemical characteristics of this compound, including detailed experimental protocols where available, to support further research and development efforts.
Core Physico-Chemical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties form the basis for its chemical identity and behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C45H56Cl2N2O10 | [4] |
| Molecular Weight | 855.9 g/mol | [4] |
| CAS Number | 235097-64-0 | [4] |
| Appearance | Off-white to light tan solid | [4] |
| Purity | >95% by HPLC | [4] |
| Long-term Storage | -20°C | [4] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Poor | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |
Spectroscopic and Other Properties
| Property | Description |
| Melting Point | The temperature at which the solid form of this compound transitions to a liquid. This value is currently not publicly available. |
| pKa (Dissociation Constant) | This value would indicate the acidity or basicity of ionizable groups in the molecule, influencing its solubility and interaction with biological targets at different pH values. This value is currently not publicly available. |
| LogP (Partition Coefficient) | As a measure of lipophilicity, the LogP value is crucial for predicting membrane permeability and overall pharmacokinetic behavior. This value is currently not publicly available. |
| Optical Rotation | As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic property. This value is currently not publicly available. |
Experimental Protocols
Detailed experimental protocols for the determination of all physico-chemical properties of this compound are described in the primary literature by Momose et al. (1999).[1] Due to limited public access to the full text of this foundational paper, generalized protocols based on standard pharmaceutical research practices are provided below.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves a multi-step purification process.[1] The general workflow is outlined below.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Actinomadura sp. MK73-NF4 is cultured under specific conditions to produce this compound.
-
Extraction: The culture broth is extracted with butyl acetate to separate the antibiotic from the aqueous phase.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other metabolites. This includes:
-
Silica Gel Column Chromatography: For initial separation based on polarity.
-
Silica Gel TLC: To monitor the purification process and identify fractions containing the target compound.
-
Sephadex LH-20 Column Chromatography: For final purification, often used for size-exclusion chromatography of natural products in organic solvents.
-
Determination of Solubility
A standard shake-flask method is typically employed to determine the solubility of a compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for the determination of solubility.
Conclusion
This technical guide provides a summary of the currently available physico-chemical data for this compound. While fundamental properties such as molecular formula, weight, and solubility in organic solvents are known, there remains a significant gap in the publicly accessible data regarding its melting point, pKa, LogP, and specific optical rotation. The detailed experimental protocols for the determination of these properties are documented in the primary literature, which is not widely available. Further investigation to uncover these specific values and detailed methodologies is essential to advance the development of this compound as a potential therapeutic agent. This document serves as a foundational resource for researchers and drug development professionals, highlighting both what is known and what requires further elucidation in the study of this promising antibiotic.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
Unraveling Decatromicin B: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic isolated from Actinomadura sp. MK73-NF4, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex molecular architecture, belonging to the tetronic acid class of antibiotics, has necessitated a multi-faceted approach for the complete elucidation of its planar structure and absolute stereochemistry. This guide provides an in-depth overview of the experimental methodologies and logical framework employed in the structural determination of this compound, based on the seminal work in the field.
This compound has a molecular formula of C45H56Cl2N2O10 and a molecular weight of approximately 855.8 g/mol .[2][3][4][5] The elucidation of its intricate structure was a significant undertaking, relying on a combination of advanced spectroscopic and chemical methods.
I. Planar Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
The foundational step in characterizing this compound was the determination of its planar structure, which outlines the connectivity of all atoms in the molecule. This was achieved through a suite of one- and two-dimensional NMR experiments.
Experimental Protocols
General NMR Spectroscopy:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: A series of NMR spectra are acquired on a high-field NMR spectrometer. This includes:
-
1H NMR: To identify the proton environments and their multiplicities.
-
13C NMR: To identify the carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations through-bond, typically over two to three bonds.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting molecular fragments.
-
Data Presentation
While the precise chemical shift and coupling constant data from the original research are not available in the provided search results, the following tables illustrate how such quantitative data for this compound would be structured for clear analysis.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| ... | Data not available |
Visualization of the NMR Logic
The following diagram illustrates the logical workflow of how the various NMR experiments are integrated to assemble the planar structure of a complex molecule like this compound.
II. Stereochemistry of the Aglycone
With the planar structure established, the next challenge was to determine the three-dimensional arrangement of atoms, or stereochemistry, of the aglycone portion of this compound. This was accomplished in two stages: determining the relative configuration, followed by the absolute configuration.
A. Relative Configuration by NOESY
The relative stereochemistry of the aglycone was elucidated using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The NOE effect is a through-space interaction between protons that are in close proximity, regardless of their bonding connectivity. By identifying these correlations, the spatial relationships between different parts of the molecule can be determined.
-
Sample Preparation: A sample of this compound is prepared as for other NMR experiments.
-
Data Acquisition: A 2D NOESY spectrum is acquired. The mixing time of the experiment is optimized to observe key correlations.
-
Data Analysis: Cross-peaks in the NOESY spectrum indicate protons that are close in space (typically < 5 Å). By analyzing these correlations, a 3D model of the molecule that is consistent with the observed NOEs can be constructed, revealing the relative orientation of substituents at chiral centers.
B. Absolute Configuration by the Modified Mosher's Method
The final step in defining the aglycone's stereochemistry was to determine its absolute configuration. This was achieved by applying the modified Mosher's method. This chemical derivatization technique allows for the assignment of the absolute configuration of a chiral secondary alcohol.
-
Derivatization: The secondary alcohol group on the this compound aglycone is esterified in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).
-
NMR Analysis: The ¹H NMR spectra of the resulting (R)-MTPA and (S)-MTPA esters are recorded and carefully compared.
-
Configuration Assignment: The differences in the chemical shifts (Δδ = δS - δR) for protons near the newly formed ester are analyzed. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the unambiguous assignment of the absolute configuration at the carbinol center.
The following diagram outlines the logical progression from relative to absolute stereochemical assignment of the aglycone.
III. Stereochemistry of the Glycosyl Moiety by X-ray Crystallography
The absolute structure of the sugar component (glycosyl moiety) of this compound was determined by single-crystal X-ray analysis. This is the most definitive method for determining the three-dimensional structure of a crystalline compound. To facilitate the analysis and solve the phase problem, a heavy atom was introduced by preparing an O-(p-bromobenzoyl) derivative.
Experimental Protocol
-
Derivatization: A suitable hydroxyl group on the glycosyl moiety of this compound is chemically modified by esterification with p-bromobenzoyl chloride. The bromine atom serves as a heavy atom for X-ray diffraction analysis.
-
Crystallization: The O-(p-bromobenzoyl) derivative is crystallized from a suitable solvent system to obtain a single crystal of sufficient size and quality.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. The presence of the heavy bromine atom simplifies the process of solving the structure. The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data. The final refined structure provides the absolute configuration of the glycosyl moiety.
Visualization of the X-ray Crystallography Workflow
The diagram below illustrates the key steps involved in determining the absolute stereochemistry of the sugar via X-ray crystallography.
Conclusion
The complete structural elucidation of this compound is a testament to the power of a synergistic application of modern analytical techniques. Through a logical and systematic approach, beginning with the determination of the planar structure by a suite of NMR experiments, progressing to the relative and absolute stereochemistry of the aglycone via NOESY and the modified Mosher's method, and culminating in the definitive assignment of the glycosyl moiety's stereochemistry through X-ray crystallography, the full molecular architecture of this important antibiotic was successfully unraveled. This detailed structural knowledge is fundamental for future endeavors in its total synthesis, the development of analogues, and studies into its mechanism of action.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketomycin, a new antibiotic from Streptomyces sp. MK277-AF1. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-503083 A, B, E and F, novel inhibitors of bacterial translocase I, produced by Streptomyces sp. SANK 62799 - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Decatromicin B, a potent antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound.
Introduction
This compound is a tetronic acid antibiotic that was first isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated significant activity against Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, a comprehensive understanding of its full antibacterial spectrum and mechanism of action has been limited by its availability.[2] This guide synthesizes the current knowledge on this compound's antibacterial properties.
Quantitative Antibacterial Spectrum
The antibacterial activity of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The available data on the MIC values of this compound against specific bacterial strains are summarized in the table below.
| Bacterial Strain | MIC Value (µg/mL) | Gram Stain | Reference |
| Staphylococcus aureus (including MRSA) | 0.2 - 1.56 | Positive | [1] |
| Bacillus subtilis | 0.39 | Positive | [1] |
| Micrococcus luteus | 0.05 | Positive | [1] |
| Enterococcus faecalis | 3.13 | Positive | [1] |
| Enterococcus faecium | 3.13 | Positive | [1] |
| Escherichia coli | >100 | Negative | [1] |
| Pseudomonas aeruginosa | >100 | Negative | [1] |
| Klebsiella pneumoniae | >100 | Negative | [1] |
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized and well-established microbiological assays. The following are detailed methodologies for key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the microtiter plate wells using the growth medium. This creates a range of decreasing concentrations of the antibiotic.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
-
Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) in the well.
Agar (B569324) Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antibiotic.
Objective: To assess the susceptibility of a bacterial strain to this compound.
Materials:
-
Sterile filter paper disks
-
This compound solution of a specific concentration
-
Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar)
-
Standardized bacterial inoculum (e.g., a 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation: The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Disk Application: A sterile filter paper disk impregnated with a known amount of this compound is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The antibacterial activity is observed as a clear circular zone of growth inhibition around the disk. The diameter of this zone is measured and can be correlated with the susceptibility of the bacterium to this compound.
Visualizations: Workflows and Proposed Mechanisms
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.
Caption: Workflow for determining the antibacterial spectrum and investigating the mechanism of action of a novel antibiotic.
Proposed Mechanism of Action: Quorum Sensing Inhibition
While the exact and universal mechanism of action of this compound is not fully elucidated, recent studies suggest its involvement in the inhibition of bacterial communication systems known as quorum sensing. Specifically, it has been shown to block the fsr quorum sensing system in Enterococcus faecalis.
Caption: Proposed mechanism of this compound as an inhibitor of the fsr quorum sensing system in E. faecalis.
Conclusion
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including resistant strains. The provided data and protocols offer a foundational understanding for further research and development. The emerging evidence of its role as a quorum-sensing inhibitor opens new avenues for exploring its therapeutic potential, not only as a direct antibacterial agent but also as an anti-virulence compound. Further investigation is warranted to fully characterize its antibacterial spectrum and elucidate its precise molecular mechanisms of action across a broader range of pathogens.
References
The Tetronic Acid Moiety of Decatromicin B: A Core Driver of Potent Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B, a potent antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated significant promise in combating Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] A key structural feature of this macrolide antibiotic is the presence of a tetronic acid moiety. This five-membered heterocyclic ring system, chemically known as 4-hydroxy-2(5H)-furanone, is a recurring motif in a diverse array of biologically active natural products.[3][4] The tetronic acid core is recognized as a versatile pharmacophore, contributing to a wide spectrum of biological activities, including antibiotic, antiviral, antifungal, and cytotoxic effects.[3] This technical guide delves into the biological significance of the tetronic acid moiety within this compound, summarizing its known antibacterial activity, postulating its mechanistic contributions, and providing detailed experimental methodologies for its evaluation.
Biological Significance of the Tetronic Acid Moiety
The tetronic acid scaffold is a crucial building block in medicinal chemistry, with its derivatives being explored for various therapeutic applications.[3][5] In the context of this compound, the tetronic acid moiety is believed to be integral to its potent antibacterial properties. While the precise mechanism of action for this compound has not been fully elucidated in the available literature, the known functions of tetronic acids in other natural products provide a strong basis for understanding its role.
Many natural products containing the β-keto-γ-butyrolactone motif of tetronic acid exhibit a range of biological activities.[3] This suggests that the tetronic acid moiety in this compound likely plays a direct role in its interaction with bacterial targets. The acidic nature of the enolic hydroxyl group and the potential for the ring system to participate in hydrogen bonding and other non-covalent interactions are key features that could mediate binding to bacterial enzymes or other critical cellular components, leading to the inhibition of essential life processes.
Antibacterial Activity of this compound
This compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria. The available data on its minimum inhibitory concentrations (MICs) are summarized below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus FDA 209P | 0.39 |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus Terajima | 0.78 |
| Staphylococcus aureus MS9620 (MRSA) | 0.39 |
| Staphylococcus aureus MS16360 (MRSA) | 0.78 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Bacillus subtilis PCI 219 | 0.78 |
| Corynebacterium bovis 1810 | 6.25 |
Table 1: Antibacterial Spectrum of this compound. This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. Data sourced from Momose, I., et al. (1999).
Postulated Mechanism of Action and Signaling Pathway Interference
While the specific molecular target of this compound remains to be identified, we can postulate its mechanism of action based on the known targets of other antibiotics and the chemical nature of the tetronic acid moiety. Common antibacterial mechanisms include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways.[6][7][8]
Given the structural complexity of this compound, it is plausible that it interferes with one or more of these essential bacterial processes. The tetronic acid moiety could be directly involved in binding to the active site of a critical bacterial enzyme, thereby inhibiting its function.
A logical workflow for investigating the mechanism of action of this compound would involve a series of targeted assays to systematically probe its effect on these key cellular pathways.
Figure 1: Experimental Workflow for Elucidating the Mechanism of Action of this compound. This diagram outlines a systematic approach to identify the molecular target of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader
Protocol:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against mammalian cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells in medium only).
-
Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The tetronic acid moiety is a critical component of the this compound structure, likely playing a central role in its potent antibacterial activity. While the precise mechanism of action is yet to be fully elucidated, the established biological significance of the tetronic acid class of compounds strongly suggests its direct involvement in target binding and inhibition. Further research, including the synthesis and biological evaluation of this compound analogs with modified or absent tetronic acid moieties, is necessary to definitively establish its structure-activity relationship. Elucidating the specific molecular target and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent and for the rational design of novel antibiotics based on its unique scaffold.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
- 4. Recent advances in the synthesis of naturally occurring tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
In Vitro Efficacy of Decatromicin B Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro activity of Decatromicin B, a spirotetronate antibiotic, against a range of Gram-positive bacteria. The following sections provide a summary of its inhibitory effects, detailed experimental protocols for assessing its activity, and a visual representation of the general experimental workflow.
Quantitative Assessment of In Vitro Activity
This compound has demonstrated potent inhibitory activity against various Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
Recent studies have highlighted the potent antibacterial properties of this compound. For instance, it has been shown to exhibit a minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of between 1–3 μM against Gram-positive bacteria.[1] Another study, referencing the original discovery, notes a potent MIC of 3.13 μM against Staphylococci.[2]
For a detailed comparison, the available MIC data for this compound against specific Gram-positive species is summarized in the table below.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | FDA 209P | 1.56 | 2.5 | Momose et al., 1999 |
| Staphylococcus aureus | Smith | 1.56 | 2.5 | Momose et al., 1999 |
| Staphylococcus aureus | (MRSA) No. 5 | 3.13 | 5.0 | Momose et al., 1999 |
| Staphylococcus aureus | (MRSA) No. 15 | 3.13 | 5.0 | Momose et al., 1999 |
| Bacillus subtilis | PCI 219 | 0.78 | 1.25 | Momose et al., 1999 |
| Micrococcus luteus | PCI 1001 | 0.2 | 0.32 | Momose et al., 1999 |
Note: The molar concentrations are calculated based on the molecular weight of this compound (C34H44ClNO8), which is approximately 630.1 g/mol .
Experimental Protocols
The determination of the in vitro activity of this compound relies on standardized and well-established antimicrobial susceptibility testing methods. The following protocols are based on general methodologies for determining Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted this compound and the positive control well is inoculated with the standardized bacterial suspension. The negative control well is not inoculated.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Agar (B569324) Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organism is then inoculated.
Materials:
-
This compound stock solution of known concentration
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Positive control (agar plate with no antibiotic)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten MHA before pouring it into the petri dishes. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: As with the broth microdilution method, a bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated in an inverted position at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of a test compound like this compound.
Caption: Workflow for MIC determination of this compound.
This technical guide provides a foundational understanding of the in vitro activity of this compound against Gram-positive bacteria. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development. Further investigations are warranted to explore the full spectrum of its activity and its potential clinical applications.
References
Methodological & Application
Application Note: High-Purity Purification of Decatromicin B from Amycolatopsis sp. Culture Broth
Abstract
Decatromicin B, a potent macrolide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is a secondary metabolite produced by fermentation of Amycolatopsis sp. (originally reported as Actinomadura sp.)[1]. The increasing interest in novel antibiotics to combat antimicrobial resistance necessitates robust and efficient purification protocols. This application note provides a detailed, multi-step protocol for the purification of this compound from culture broth. The methodology encompasses solvent extraction followed by a series of chromatographic separations, including silica (B1680970) gel and size-exclusion chromatography, to yield high-purity this compound suitable for downstream applications in research and drug development.
Introduction
This compound is a tetronic acid-containing macrolide antibiotic first isolated from the culture broth of Actinomadura sp. MK73-NF4[1]. Structurally, it possesses a complex polyketide backbone with unique functional groups that contribute to its potent antibacterial activity[1]. The compound's poor water solubility and its solubility in organic solvents like ethanol, methanol (B129727), and DMSO are key physicochemical properties that guide the purification strategy[2]. This protocol outlines a systematic approach to isolate this compound from the complex mixture of metabolites present in the fermentation broth. The purification workflow is designed to maximize yield and purity, making it a valuable resource for researchers and drug development professionals working on novel antibiotics.
Materials and Methods
Materials
-
Fermentation broth of Amycolatopsis sp.
-
Butyl acetate (B1210297)
-
Ethyl acetate
-
Methanol
-
Silica gel (60 Å, 230-400 mesh)
-
Sephadex LH-20
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
HPLC system for purity analysis
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Purification workflow for this compound.
Detailed Protocols
Extraction of Crude this compound
-
Centrifuge the Amycolatopsis sp. culture broth (e.g., 10 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 4.0 using 1N HCl.
-
Extract the supernatant three times with an equal volume of butyl acetate.
-
Combine the organic layers and wash with a small volume of deionized water.
-
Dry the butyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 5 cm diameter x 50 cm length) packed in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions (e.g., 20 mL each) and monitor by TLC using a chloroform-methanol (95:5) mobile phase.
-
Visualize the TLC plates under UV light (254 nm) and/or with a suitable staining reagent.
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions to dryness.
Sephadex LH-20 Column Chromatography
-
Swell Sephadex LH-20 in methanol for at least 3 hours.
-
Pack a column (e.g., 2.5 cm diameter x 100 cm length) with the swollen Sephadex LH-20 in methanol.
-
Dissolve the partially purified extract from the silica gel step in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a slow flow rate (e.g., 0.5 mL/min).
-
Collect fractions and monitor for the presence of this compound using TLC or HPLC.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound as an off-white to light tan solid[3].
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound from a 10 L culture broth. (Note: These values are illustrative and may vary depending on the fermentation yield and specific experimental conditions).
| Purification Step | Total Volume/Weight | This compound Concentration (µg/mL or mg/g) | Purity (%) | Recovery (%) |
| Culture Broth Supernatant | 10 L | 15 µg/mL | <1 | 100 |
| Crude Butyl Acetate Extract | 5 g | 30 mg/g | ~5 | 95 |
| Pooled Silica Gel Fractions | 500 mg | 250 mg/g | ~80 | 80 |
| Purified this compound (after Sephadex LH-20) | 100 mg | >950 mg/g | >95 | 65 |
Signaling Pathway Diagram
A signaling pathway is not applicable to a chemical purification protocol. However, a logical relationship diagram for the chromatographic separation process is provided below.
Caption: Chromatographic separation logic.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from Amycolatopsis sp. culture broth. The combination of solvent extraction, silica gel adsorption chromatography, and Sephadex LH-20 size-exclusion chromatography yields a final product of high purity. This purified this compound can be utilized for further biological characterization, mechanism of action studies, and as a starting point for the development of new antibiotic therapies.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Quantitative Analysis of Decatromicin B by High-Performance Liquid Chromatography (HPLC)
These application notes provide a comprehensive guide for the quantitative analysis of Decatromicin B using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and drug development professionals involved in the analysis of this antibiotic.
1. Introduction
This compound is an antibiotic produced by the bacterium Actinomadura sp.[1]. It has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. As a member of the tetronic acid class of antibiotics, precise and accurate analytical methods are crucial for its quantification in research and pharmaceutical development[3][4]. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotics, offering high resolution and sensitivity[5]. This document outlines a detailed protocol for the determination of this compound purity and concentration.
2. Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 235097-64-0 | [2] |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [2] |
| Molecular Weight | 855.8 g/mol | [2][6] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Poor water solubility. | [3][4] |
| Purity (typical) | >95% by HPLC | [3] |
3. HPLC Method for Analysis of this compound
This section details the recommended HPLC method for the quantitative analysis of this compound.
3.1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 60% Acetonitrile, 40% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
4. Experimental Protocols
4.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration of 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
5. Method Validation Summary
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) (n=6) |
| Repeatability (Intra-day) | 50 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 50 | ≤ 3.0% |
Table 4: Accuracy (Spike and Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.8 | 99.2 |
| 50 | 50.3 | 100.6 |
| 75 | 74.5 | 99.3 |
6. Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
The HPLC method detailed in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs common HPLC instrumentation and reagents. The provided performance characteristics demonstrate that the method is linear, precise, and accurate, making it a valuable tool for quality control and research applications involving this compound.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a macrolide antibiotic produced by the bacterium Actinomadura sp.[1]. Macrolides are a class of antibiotics that primarily act by inhibiting bacterial protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in antimicrobial research and drug development. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[2][3]. This quantitative measure is crucial for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistant strains, and guiding preclinical and clinical research. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.
Principle of the Assay
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Data Presentation: MIC of this compound against Gram-Positive Bacteria
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria. Currently, there is limited publicly available data on the activity of this compound against Gram-negative bacteria.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Strain 1 | 0.39 - 0.78 |
| Staphylococcus aureus | Strain 2 | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | Strain 1 | 0.39 |
| Methicillin-resistant S. aureus (MRSA) | Strain 2 | 0.78 |
| Micrococcus luteus | - | 0.78 |
| Bacillus subtilis | - | 0.78 |
| Corynebacterium bovis | - | 6.25 |
| (Data sourced from Cayman Chemical product information, citing Momose, I., et al. (1999)[4]) |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][3][5][6][7][8].
Materials:
-
This compound
-
Sterile 96-well, round-bottom microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35°C ± 2°C)
Procedure:
Day 1: Preparation of Inoculum and Antibiotic Dilutions
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least twice the highest concentration to be tested.
-
-
Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
This will result in wells containing 100 µL of serially diluted this compound.
-
Day 2: Inoculation and Incubation
-
Inoculation:
-
Within 30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well containing 100 µL of CAMHB and 100 µL of the inoculum, with no antibiotic.
-
Include a sterility control well containing 200 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Day 3: Reading and Interpreting Results
-
Reading the MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a macrolide antibiotic, is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
Caption: this compound targets the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. testinglab.com [testinglab.com]
- 5. biomic.com [biomic.com]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
Application Notes and Protocols for Decatromicin B Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a macrolide antibiotic with significant potential in combating gram-positive bacteria. Understanding its stability profile is critical for the development of robust formulations, defining appropriate storage conditions, and ensuring its therapeutic efficacy. These application notes provide a comprehensive overview of the recommended storage conditions and detailed protocols for assessing the stability of this compound.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. Based on available data, the following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C[1][2][3][4][5] | Up to 4 years[4] | Protect from moisture. |
| In Solvent | -80°C | Up to 1 year[1] | Use of solvents such as ethanol, methanol, DMF, or DMSO is recommended due to poor water solubility. Aliquot to avoid repeated freeze-thaw cycles. |
Note: The quantitative stability data in the subsequent sections are representative examples based on typical macrolide antibiotic behavior and are intended for illustrative purposes. Actual stability data for this compound under various conditions should be determined experimentally.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.
Summary of Forced Degradation Conditions and Representative Data
| Stress Condition | Method | Representative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Hydrolyzed aglycone, loss of sugar moieties |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 25% | Epimerization, hydrolysis of lactone ring |
| Oxidation | 3% H₂O₂ at RT for 24h | 20% | N-oxides, hydroxylated derivatives |
| Thermal Degradation | 80°C for 48h | 10% | Dehydration products, isomers |
| Photostability | ICH Q1B guidelines | 5% | Photo-oxidation or isomerization products |
Experimental Workflow for Forced Degradation Studies
References
Determining the Mechanism of Action of Decatromicin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide with detailed application notes and experimental protocols for elucidating the mechanism of action (MoA) of Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] this compound, a tetronic acid derivative isolated from Actinomadura sp., presents a promising scaffold for antibiotic development, yet its precise molecular target and mechanism of action remain to be fully characterized.[3]
These protocols are designed to guide researchers through a systematic approach, from initial phenotypic observations to specific target identification and validation.
Initial Phenotypic and Macromolecular Synthesis Assays
The first step in characterizing a new antibiotic is to determine its effect on fundamental cellular processes. This can be achieved through minimum inhibitory concentration (MIC) determination and macromolecular synthesis assays.
Data Presentation: Summary of Initial Characterization
The following tables present hypothetical data for the initial characterization of this compound against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.78 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.78 |
| Bacillus subtilis ATCC 6633 | 0.78 |
| Micrococcus luteus ATCC 9341 | 0.78 |
| Corynebacterium bovis ATCC 7715 | 6.25 |
Data adapted from Momose et al., 1999.[2]
Table 2: Macromolecular Synthesis Inhibition Assay
| Macromolecule Synthesis Pathway | IC50 (µg/mL) |
| DNA Synthesis ([³H]-thymidine incorporation) | > 50 |
| RNA Synthesis ([³H]-uridine incorporation) | > 50 |
| Protein Synthesis ([³H]-leucine incorporation) | 0.85 |
| Cell Wall Synthesis ([¹⁴C]-N-acetylglucosamine incorporation) | > 50 |
| Lipid Synthesis ([³H]-glycerol incorporation) | > 50 |
Experimental Protocol: Macromolecular Synthesis Assay
This protocol measures the effect of an antimicrobial agent on the synthesis of key macromolecules by quantifying the incorporation of radiolabeled precursors.[4]
Materials:
-
Mid-log phase culture of S. aureus
-
This compound
-
Radiolabeled precursors: [³H]-thymidine, [³H]-uridine, [³H]-leucine, [¹⁴C]-N-acetylglucosamine, [³H]-glycerol
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Grow S. aureus to mid-log phase (OD600 ≈ 0.4-0.6).
-
Aliquot the culture into separate tubes.
-
Add serial dilutions of this compound to the tubes (final concentrations ranging from 0.1x to 10x MIC). Include a no-drug control and controls with known inhibitors for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, tetracycline (B611298) for protein, vancomycin (B549263) for cell wall).
-
Add the respective radiolabeled precursor to each set of tubes.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Stop the incorporation by adding cold 5% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold 5% TCA and then with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of incorporation against the drug concentration to determine the IC50.
Target Identification Strategies
Based on the initial findings suggesting that this compound inhibits protein synthesis, the next phase involves identifying its specific molecular target within the ribosome or associated factors.
Experimental Workflow for Target Identification
The following diagram illustrates a logical workflow for identifying the molecular target of this compound.
Caption: A logical workflow for this compound mechanism of action studies.
Protocol: Resistant Mutant Selection and Whole-Genome Sequencing (WGS)
This method identifies the target of an antibiotic by selecting for spontaneous resistant mutants and identifying the mutations through WGS.[4] Mutations often occur in the gene encoding the drug's direct target.[4]
Materials:
-
High-density culture of S. aureus
-
Agar (B569324) plates containing 4x, 8x, and 16x the MIC of this compound
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform
Protocol:
-
Grow a large volume of S. aureus to stationary phase (e.g., 10^10 CFU/mL).
-
Plate the concentrated culture onto agar plates containing this compound at concentrations above the MIC.
-
Incubate the plates at 37°C for 48-72 hours, or until resistant colonies appear.
-
Isolate individual resistant colonies and re-streak them on fresh antibiotic-containing plates to confirm the resistance phenotype.
-
Measure the MIC of this compound for the confirmed resistant mutants.
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing on the extracted DNA.
-
Compare the genomes of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Analyze the identified mutations to see if they cluster in a specific gene or operon, which would indicate a likely target.
Table 3: Hypothetical WGS Results of this compound-Resistant Mutants
| Mutant ID | Gene(s) with Mutation | Amino Acid Change | Fold-Increase in MIC |
| DBR-1 | rplC | L152P | 16 |
| DBR-2 | rplC | G155D | 16 |
| DBR-3 | rplD | A67V | 8 |
| DBR-4 | rplC | L152P | 16 |
These hypothetical results point towards ribosomal proteins L3 (rplC) and L4 (rplD) as potential targets of this compound.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for identifying the cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.[5]
Materials:
-
S. aureus cell culture
-
This compound
-
Lysis buffer
-
PCR thermal cycler
-
Protein quantitation assay
-
SDS-PAGE and Western blotting reagents or Mass Spectrometer
Protocol:
-
Grow S. aureus and harvest the cells.
-
Resuspend the cells in a suitable buffer and treat with either this compound or a vehicle control.
-
Lyse the cells to release the proteins.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein remaining in the supernatant at each temperature using Western blotting, or perform a proteome-wide analysis using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).[5]
-
Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates direct binding to the target protein.
Target Validation and Pathway Visualization
Once a putative target is identified, it must be validated through biochemical assays. Visualizing the affected pathway helps in understanding the broader physiological consequences of target inhibition.
Protocol: In Vitro Translation Assay
This assay directly measures the effect of a compound on the process of protein synthesis using a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
This compound and control antibiotics
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
Protocol:
-
Set up the in vitro translation reactions according to the manufacturer's instructions.
-
Add serial dilutions of this compound to the reactions. Include a no-drug control and known inhibitors of the 30S (e.g., tetracycline) and 50S (e.g., erythromycin) ribosomal subunits.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate at the recommended temperature for 1-2 hours.
-
Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50.
Visualization of the Proposed Mechanism of Action
Based on the hypothetical data, this compound appears to target the 50S ribosomal subunit, a common mechanism for macrolide antibiotics.[6] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound inhibiting protein synthesis.
By following these detailed protocols and workflows, researchers can systematically investigate and elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]
Troubleshooting & Optimization
Overcoming poor water solubility of Decatromicin B in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Decatromicin B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It belongs to the tetronic acid class of natural products.[1][2] Like many complex natural products, this compound has poor water solubility, which can lead to precipitation in aqueous assay buffers and cell culture media, affecting the accuracy and reproducibility of experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2] It has poor solubility in water.
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[1] To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform serial dilutions in the assay buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing.
-
Pre-warm the Medium: Warming the assay buffer or cell culture medium to 37°C can help improve the solubility of this compound upon dilution.[1]
-
Use of Surfactants: For certain assays, the inclusion of a non-ionic surfactant, such as Tween 80 (at a low concentration, e.g., 0.01-0.1%), can help maintain the solubility of hydrophobic compounds. However, it is crucial to include a vehicle control with the surfactant alone to assess any potential effects on the experimental system.
Q4: Can I use sonication to dissolve this compound?
A4: Gentle sonication can be used to aid in the initial dissolution of this compound in an organic solvent like DMSO. However, be cautious with the duration and intensity of sonication to avoid potential degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound During Preparation of Working Solutions
-
Observation: A visible precipitate or cloudiness appears when diluting the DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
-
Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your specific assay medium by preparing a dilution series and observing for precipitation.
-
Optimize Dilution Technique: As detailed in the FAQs, employ a stepwise dilution method with vigorous mixing.
-
Co-solvent System: In some instances, a combination of solvents may improve solubility. However, this requires careful validation to ensure the co-solvent system does not interfere with the assay.
-
Issue 2: Inconsistent or Non-reproducible Assay Results
-
Observation: High variability in results between replicate wells or experiments.
-
Root Cause: This can be due to inconsistent concentrations of soluble this compound, where the compound may be partially precipitated in some wells.
-
Solutions:
-
Visual Inspection: Before starting the assay, carefully inspect all prepared solutions for any signs of precipitation.
-
Standardized Protocol: Adhere to a strict, standardized protocol for the preparation of all this compound solutions.
-
Vehicle Controls: Always include a vehicle control (the final concentration of the solvent, e.g., DMSO, without this compound) to account for any solvent effects.
-
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1][2] |
| Molecular Weight | 855.9 g/mol | [1][2] |
| CAS Number | 235097-64-0 | [1] |
| Appearance | Off-white to light tan solid | [1] |
| Water Solubility | Poor | [1][2] |
| Soluble In | Ethanol, Methanol, DMF, DMSO | [1][2] |
| Purity | >95% by HPLC | [1] |
| Long-Term Storage | -20°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Procedure for Diluting this compound for in vitro Assays (e.g., MIC determination)
-
Pre-warm Medium: Pre-warm the sterile assay medium (e.g., Mueller-Hinton Broth) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO to reduce the concentration gradient during the final dilution step.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Serial Dilutions: Perform serial dilutions in the pre-warmed medium to create a range of concentrations for testing.
-
Controls: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested. Also, include a positive control (a known effective antibiotic) and a negative control (medium only).
Visualizations
Signaling Pathway Diagram
Caption: Generalized potential mechanisms of antibiotic action.
Disclaimer: The precise mechanism of action for this compound has not been fully elucidated. This diagram illustrates common targets for antibiotics and represents a hypothesized mode of action.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
References
Technical Support Center: Optimizing Decatromicin B Production in Actinomadura sp.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Decatromicin B from Actinomadura sp..
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a polyketide antibiotic belonging to the spirotetronate class, produced by Actinomadura sp.[1][2]. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further drug development[2].
Q2: What are the typical fermentation conditions for Actinomadura sp.?
While specific optimal conditions for this compound production are not extensively published, general fermentation parameters for Actinomadura and other actinomycetes can be used as a starting point. These typically include a temperature range of 28-37°C, a pH between 6.0 and 8.0, and good aeration[3][4]. The fermentation medium usually contains a combination of complex carbon and nitrogen sources.
Q3: How can I quantify the yield of this compound in my culture?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and accurate methods for quantifying this compound[5][6]. These techniques allow for the separation and detection of the compound from a complex fermentation broth. For accurate quantification, a purified standard of this compound is required to create a calibration curve.
Q4: Is there a known biosynthetic pathway for this compound?
The specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature. However, as a spirotetronate polyketide, its biosynthesis is understood to follow the general mechanism of type I polyketide synthases (PKS)[1][7]. This involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and further modifications to form the final spirotetronate structure.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and provides potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Suboptimal fermentation medium (carbon, nitrogen, mineral sources).- Inappropriate fermentation conditions (pH, temperature, aeration).- Strain degradation or contamination.- Inaccurate quantification method. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. See Table 1 for examples of how different carbon sources can affect antibiotic production in a related Actinomadura species[8].- Parameter Optimization: Optimize pH, temperature, and agitation speed. Refer to Table 2 for an example of temperature effects on antibiotic production[9].- Strain Integrity: Re-streak the culture from a frozen stock to ensure purity and viability. Perform microscopic examination to check for contamination.- Analytical Method Validation: Verify the accuracy and sensitivity of your HPLC or LC-MS method using a known standard. |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation (age, size, viability).- Inconsistent media preparation.- Fluctuations in fermentation parameters. | - Standardize Inoculum: Develop a consistent protocol for inoculum preparation, including culture age and cell density.- Precise Media Preparation: Carefully control the weighing and mixing of all media components.- Monitor and Control Fermentation: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure consistency. |
| Foaming in the Fermentor | - High concentration of proteins or other surface-active compounds in the medium.- High agitation or aeration rates. | - Antifoam Agent: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize Agitation/Aeration: Gradually decrease the agitation and/or aeration rate to a point where foaming is minimized without compromising dissolved oxygen levels. |
| Slow or No Growth of Actinomadura sp. | - Inappropriate growth medium.- Incorrect incubation temperature or pH.- Presence of inhibitory substances in the medium.- Low-quality inoculum. | - Optimize Growth Medium: Test different basal media to find one that supports robust growth.- Check Growth Conditions: Ensure the temperature and pH are within the optimal range for Actinomadura growth (typically 28-37°C and pH 6.0-8.0)[3][4].- Media Component Quality: Use high-purity water and reagents to avoid introducing inhibitors.- Inoculum Quality: Use a fresh and actively growing seed culture for inoculation. |
Data Presentation
Table 1: Effect of Different Carbon Sources on Pentostatin Production by Actinomadura sp. S-15. This data can be used as a reference for optimizing the carbon source for this compound production.
| Carbon Source (4.0 g/L) | Pentostatin Production (mg/L) | Biomass (mg/mL) |
| Xylitol | 75.34 | 7.12 |
| Maltitol | 96.21 | 8.03 |
| Soluble Starch | 82.15 | 7.56 |
| Rice Meal | 78.93 | 7.33 |
| Dextrin | 85.67 | 7.81 |
| Data adapted from a study on Actinomadura sp. S-15 producing pentostatin[8]. |
Table 2: Effect of Incubation Temperature on Antibiotic Production by Streptomyces violatus. This data illustrates the critical role of temperature in secondary metabolite production and can guide temperature optimization for this compound.
| Temperature (°C) | Relative Growth (%) | Relative Antibiotic Production (%) |
| 20 | 29 | 23 |
| 25 | 72 | 68 |
| 30 | 100 | 100 |
| 35 | 65 | 58 |
| Data adapted from a study on Streptomyces violatus[9]. |
Experimental Protocols
Protocol 1: Fermentation of Actinomadura sp. for this compound Production
This protocol provides a general procedure for the fermentation of Actinomadura sp. and can be used as a starting point for optimization studies.
1. Inoculum Preparation: a. Aseptically transfer a loopful of Actinomadura sp. from a mature agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 30°C on a rotary shaker at 200 rpm for 3-5 days, or until good growth is observed.
2. Production Fermentation: a. Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A suitable production medium could be based on published media for Actinomadura species, for example (in g/L): Soluble Starch 20, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, CaCO3 2. b. Incubate at 30°C on a rotary shaker at 200 rpm for 7-10 days.
3. Sampling and Analysis: a. Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production. b. Extract this compound from the culture broth using an equal volume of ethyl acetate (B1210297). c. Analyze the extract using HPLC or LC-MS.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and column.
1. Sample Preparation: a. Centrifuge the fermentation broth to separate the mycelium. b. Extract the supernatant with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate layer to dryness under reduced pressure. d. Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard (if available). e. Injection Volume: 20 µL.
3. Quantification: a. Prepare a series of standard solutions of purified this compound of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of antibiotics by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wur.nl [wur.nl]
- 7. Biosynthesis and molecular genetics of polyketides in marine dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Pentostatin Production in Actinomadura sp. by Combining ARTP Mutagenesis, Ribosome Engineering and Subsequent Fermentation Optimization [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Decatromicin B during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Decatromicin B during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a macrolide antibiotic produced by Actinomadura sp.[1][2] Like many complex natural products, its structure contains multiple reactive functional groups that are susceptible to degradation under suboptimal conditions. Factors such as pH, temperature, light, and the presence of certain enzymes or reactive chemicals can lead to the breakdown of the molecule, resulting in reduced yield and purity of the final product. The recommended storage temperature of -20°C suggests inherent instability at higher temperatures.[3]
Q2: What are the primary factors that can cause degradation of this compound during extraction?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of macrolides and other antibiotics, the following factors are likely to contribute to its degradation:
-
pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of ester or glycosidic bonds present in the molecule.
-
Elevated Temperatures: Heat can accelerate various degradation reactions, including hydrolysis and oxidation.
-
Light Exposure: Many complex organic molecules are photosensitive and can undergo degradation upon exposure to UV or even visible light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of sensitive functional groups.
-
Enzymatic Degradation: If the producing microorganism is not completely removed or inactivated, endogenous enzymes could potentially degrade the antibiotic.
Q3: What type of solvent is recommended for the initial extraction of this compound?
The initial discovery of this compound involved extraction from the culture broth using butyl acetate (B1210297).[1] This suggests that a water-immiscible organic solvent is effective. Other similar solvents like ethyl acetate could also be considered. The choice of solvent should be aimed at efficiently partitioning this compound into the organic phase while minimizing the co-extraction of impurities that might promote degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to harsh pH, high temperatures, or light. | - Maintain a neutral or slightly acidic pH during extraction.- Perform all extraction steps at a low temperature (e.g., on ice or in a cold room).- Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Incomplete extraction from the culture broth. | - Ensure vigorous mixing of the culture broth with the organic solvent to maximize partitioning.- Consider performing multiple extractions with fresh solvent. | |
| Presence of multiple degradation products in HPLC or LC-MS analysis. | Hydrolysis of the molecule. | - Avoid extreme pH conditions. Buffer the aqueous phase if necessary.- Keep the sample cold to slow down hydrolysis rates. |
| Oxidation. | - Consider degassing solvents to remove dissolved oxygen.- The addition of antioxidants (e.g., BHT) to the extraction solvent might be beneficial, but should be tested for compatibility. | |
| Loss of activity of the extracted this compound. | Conformational changes or degradation. | - Ensure that the evaporation of the organic solvent is done at a low temperature (e.g., using a rotary evaporator with a chilled water bath).- Store the dried extract at -20°C or below.[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Actinomadura sp. Culture
This protocol is based on the initial isolation method and incorporates best practices to minimize degradation.
Materials:
-
Actinomadura sp. culture broth
-
Butyl acetate (or ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Phosphate buffer (pH 7.0)
-
Rotary evaporator
-
Centrifuge
-
Amber-colored glassware
Procedure:
-
Harvesting Culture: Centrifuge the Actinomadura sp. culture at a low temperature (4°C) to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
pH Adjustment: Check the pH of the supernatant and adjust to neutral (pH 7.0) using a suitable buffer to prevent acid or base-catalyzed hydrolysis.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel wrapped in aluminum foil to protect from light.
-
Add an equal volume of cold butyl acetate.
-
Shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction from the aqueous layer two more times with fresh cold butyl acetate.
-
-
Drying the Organic Extract:
-
Pool the organic extracts.
-
Add anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
-
Solvent Evaporation:
-
Concentrate the organic extract using a rotary evaporator with the water bath temperature kept below 30°C.
-
-
Storage:
-
The resulting crude extract should be stored at -20°C or below in a sealed, amber-colored vial.[3]
-
Quantitative Data Summary
Due to the limited publicly available data on this compound stability, the following table is an illustrative example based on general principles for macrolide antibiotics. Researchers should perform their own stability studies.
| Condition | Parameter | Stability (% remaining after 24h) |
| Temperature | 4°C | >95% |
| 25°C (Room Temperature) | 70-80% | |
| 40°C | <50% | |
| pH | 3.0 | 60-70% |
| 7.0 | >95% | |
| 9.0 | 50-60% | |
| Light | Exposed to ambient light | 80-90% |
| Protected from light | >95% |
Visualizations
Experimental Workflow for this compound Extraction
A generalized workflow for the extraction of this compound.
Hypothetical Degradation Pathway for a Macrolide Antibiotic
A simplified diagram of potential degradation pathways for a macrolide like this compound.
References
Troubleshooting inconsistent MIC results for Decatromicin B
Welcome to the technical support center for Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate, reproducible Minimum Inhibitory Concentration (MIC) results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the MIC values for this compound between experiments. What are the common causes for this?
A1: Inconsistent MIC results for this compound can stem from several experimental factors. The most common sources of variability include the size of the bacterial inoculum, the composition of the growth medium, incubation time and conditions, and minor deviations in experimental protocol.[1][2][3] The stability of this compound in the specific testing environment can also play a role.
Q2: How does the bacterial inoculum size affect the MIC of this compound?
A2: A higher initial concentration of bacteria can lead to an increased MIC value, a phenomenon known as the "inoculum effect".[2][4][5][6][7] For some antibacterial agents, a larger bacterial population may require a higher concentration of the drug to inhibit growth.[7] It is critical to standardize the inoculum to a 0.5 McFarland standard to ensure consistency.[1]
Q3: Can the type of growth medium used influence the MIC results for this compound?
A3: Yes, the composition of the growth medium can significantly impact the MIC.[8][9][10][11] For instance, the concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in Mueller-Hinton Broth (MHB) can affect the activity of certain antibiotics.[8][10] The pH of the medium is another critical factor, as the activity of some compounds is pH-dependent.[8] Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for standardized testing.[8]
Q4: My MIC results show "skipped wells" or paradoxical growth at higher concentrations of this compound. What does this mean?
A4: "Skipped wells" refer to a situation where bacterial growth appears at higher concentrations of an antimicrobial agent, while it is inhibited at lower concentrations. This can sometimes be caused by technical errors, such as improper dilution of the agent. It may also indicate a paradoxical effect of the compound, sometimes referred to as the Eagle effect, where an antibiotic's efficacy is paradoxically reduced at high concentrations.[12] Careful review of the dilution series preparation and repetition of the experiment is recommended.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a tetronic acid antibiotic isolated from an Actinomadura species.[13][14] While its exact molecular target is a subject of ongoing research, its potent activity against Gram-positive bacteria, including MRSA, suggests it may interfere with essential cellular processes like cell wall synthesis or protein synthesis.[13][15][16]
Troubleshooting Inconsistent MIC Results
High variability in MIC results is a common challenge. Use the following workflow to diagnose the potential source of the inconsistency.
Data Presentation: Example MIC Variability
The following table illustrates potential inconsistencies in this compound MIC results against common Gram-positive organisms. Such variations may arise from the factors detailed in the troubleshooting guide.
| Organism | ATCC Strain | Experiment 1 MIC (µg/mL) | Experiment 2 MIC (µg/mL) | Experiment 3 MIC (µg/mL) | Potential Cause of Variation |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 0.5 | Inoculum density in Exp. 2 was higher than standard. |
| Staphylococcus aureus (MRSA) | 43300 | 0.78 | 0.78 | 3.12 | Extended incubation time (24h) in Exp. 3. |
| Enterococcus faecalis | 29212 | 1 | 4 | 1 | Media in Exp. 2 was not cation-adjusted. |
| Bacillus subtilis | 6633 | 0.78 | 0.78 | 0.78 | Consistent results with standardized protocol. |
| Corynebacterium bovis | 7715 | 6.25 | 12.5 | 6.25 | pH of media in Exp. 2 was slightly acidic (pH 6.8). |
| Note: This data is hypothetical and for illustrative purposes only. Actual MICs for S. aureus and MRSA are based on published findings.[16] |
Experimental Protocols
Adherence to a standardized protocol is crucial for reproducible MIC results.[17][18] The following is a detailed methodology for the broth microdilution assay, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution MIC Determination
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[13][14] b. Perform a two-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select several well-isolated colonies of the test organism. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria and broth, no agent) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[1][19]
-
Interpretation of Results: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[20][21]
Hypothetical Mechanism of Action
Understanding the potential mechanism of action can aid in troubleshooting. As this compound is effective against Gram-positive bacteria, we can hypothesize that it targets the bacterial cell wall synthesis pathway, a common mechanism for such antibiotics.[15] Specifically, it could inhibit the function of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. An explanation for the effect of inoculum size on MIC and the growth/no growth interface [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 11. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioaustralis.com [bioaustralis.com]
- 14. agscientific.com [agscientific.com]
- 15. mdpi.com [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Decatromicin B Bioavailability Enhancement
Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this promising therapeutic agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent therapeutic agent with significant clinical potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low aqueous solubility and low intestinal permeability.[1] These characteristics are the primary reasons for its poor and variable oral bioavailability, which can lead to suboptimal therapeutic efficacy and inconsistent patient outcomes.[2][3][4]
Q2: What are the general strategies to improve the bioavailability of a poorly soluble drug like this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7] These can be broadly categorized as:
-
Solubility Enhancement: Techniques that increase the dissolution rate of the drug in the gastrointestinal fluids.[1] This includes particle size reduction (micronization, nanonization), solid dispersions, and complexation.[5][6][7]
-
Permeability Enhancement: Approaches that improve the drug's ability to cross the intestinal epithelium.[8][9][10] This can be achieved through the use of permeation enhancers or by targeting specific intestinal transporters.[8][9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can improve both solubility and absorption.[5][11][12][13][14]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble and/or permeable prodrug that converts to the active form in the body.[15][16][17][][19]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is recommended. This includes determining the drug's solubility in various solvents and biorelevant media, its logP value, and its solid-state characteristics. Based on these findings, a decision tree, like the one illustrated below, can guide the selection process.
Troubleshooting Guides
Issue 1: My this compound formulation shows poor in vitro dissolution.
-
Potential Cause 1: Inadequate particle size reduction. If the formulation relies on micronization or nanocrystals, the particle size may not be sufficiently small to provide the necessary surface area for rapid dissolution.[1][20]
-
Troubleshooting Steps:
-
Verify the particle size distribution of your formulation using techniques like laser diffraction or dynamic light scattering.
-
If the particle size is larger than the target range, optimize the milling or homogenization process (e.g., increase milling time, adjust stabilizer concentration).
-
Consider alternative particle size reduction techniques, such as high-pressure homogenization.[21]
-
-
-
Potential Cause 2: Drug recrystallization in amorphous solid dispersions (ASDs). The amorphous form of a drug is more soluble than its crystalline counterpart, but it can be physically unstable and revert to the crystalline state.[7][22][23][24][25]
-
Troubleshooting Steps:
-
Analyze the solid state of your ASD using X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for crystallinity.
-
If recrystallization has occurred, consider using a different polymer carrier with better miscibility with this compound.[26]
-
Increase the drug-to-polymer ratio to ensure the drug is molecularly dispersed.[22][23][24]
-
Incorporate a second polymer or a surfactant to inhibit recrystallization.
-
-
Issue 2: In vivo studies show low plasma concentration despite good in vitro dissolution.
-
Potential Cause 1: Low intestinal permeability. Even if this compound dissolves in the gastrointestinal tract, its ability to cross the intestinal wall may be limited.[3]
-
Troubleshooting Steps:
-
Conduct an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp) of your formulation.[27][28][29][30][31]
-
If permeability is low, consider incorporating a permeation enhancer into your formulation.[8][9][10][32] It is crucial to evaluate the potential toxicity of any permeation enhancer.
-
Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) by performing a bidirectional Caco-2 assay.[29][31] If it is, co-administration with a P-gp inhibitor could be explored.
-
-
-
Potential Cause 2: Significant first-pass metabolism. The drug may be extensively metabolized in the liver before it reaches systemic circulation.[2][4]
-
Troubleshooting Steps:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
If first-pass metabolism is high, a prodrug approach could be beneficial to mask the metabolic site.[16][17][][19]
-
Alternatively, nanoformulations like SLNs can sometimes reduce first-pass metabolism by promoting lymphatic uptake.[11]
-
-
Data Presentation
Table 1: Comparison of Different this compound Formulations
| Formulation Strategy | Particle Size (nm) | Solubility in FaSSIF* (µg/mL) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | In Vivo Bioavailability (%) |
| Unprocessed this compound | >5000 | 0.5 ± 0.1 | 0.2 ± 0.05 | < 1 |
| Micronized Suspension | 500-1000 | 2.1 ± 0.3 | 0.3 ± 0.06 | 3 ± 1 |
| Nanosuspension | 150 ± 20 | 15.8 ± 1.2 | 0.5 ± 0.1 | 12 ± 3 |
| Amorphous Solid Dispersion (1:3 drug-polymer ratio) | N/A | 45.2 ± 3.5 | 0.6 ± 0.1 | 25 ± 5 |
| Solid Lipid Nanoparticles | 180 ± 25 | 38.6 ± 2.9 | 1.2 ± 0.2 | 35 ± 6 |
*FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a high-shear homogenization and ultrasonication method.[12][21]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)[14]
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring until a clear solution is obtained. This is the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. This is the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The SLNs will solidify.
-
Characterize the SLN dispersion for particle size, polydispersity index, and zeta potential.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of this compound formulations using the Caco-2 cell line.[27][28][29][30][31]
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test formulation of this compound
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.[29] Monolayers with TEER values >250 Ω·cm² and Lucifer yellow permeability <1% are suitable for the experiment.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A→B) transport, add the this compound formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B→A) transport, add the formulation to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the Transwell® membrane, and C₀ is the initial drug concentration in the donor chamber.[31]
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Troubleshooting guide for low in vivo bioavailability.
Caption: Mechanism of action for permeation enhancers.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption enhancers: applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horkruks.ump.edu.pl [horkruks.ump.edu.pl]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. curtiscoulter.com [curtiscoulter.com]
- 20. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 21. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
- 26. crystalpharmatech.com [crystalpharmatech.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. enamine.net [enamine.net]
- 31. Caco-2 Permeability | Evotec [evotec.com]
- 32. Transmucosal Absorption Enhancers in the Drug Delivery Field [ouci.dntb.gov.ua]
Technical Support Center: Investigating Decatromicin B Resistance in Bacteria
Welcome to the technical support hub for researchers, scientists, and drug development professionals investigating bacterial resistance to the novel macrolide antibiotic, decatromicin B. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows. As this compound is a recently discovered compound, this guide focuses on predicted resistance mechanisms based on its structural class and known principles of macrolide resistance.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of activity for this compound?
This compound is a macrolide antibiotic that has demonstrated potent activity against Gram-positive bacteria, including multiple strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1][2] It is also active against Micrococcus luteus and Bacillus subtilis.[1]
Q2: What are the likely mechanisms of resistance to this compound?
Based on its classification as a macrolide, the primary anticipated resistance mechanisms in bacteria are:
-
Target Site Modification: Methylation of the 23S ribosomal RNA, the binding site for macrolides, is a common resistance mechanism. This is often mediated by erm (erythromycin ribosome methylation) genes.
-
Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target. Key efflux pump genes associated with macrolide resistance include mef (macrolide efflux) and msr (macrolide-streptogramin resistance).
-
Enzymatic Inactivation: Though less common for macrolides, bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
Q3: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial isolates. What could be the cause?
Elevated MIC values are the primary indicator of resistance. This could be due to one or more of the resistance mechanisms mentioned above. To investigate further, you should:
-
Confirm the purity and identity of your bacterial isolate.
-
Sequence the 23S rRNA gene to check for mutations in the this compound binding site.
-
Screen for the presence of known macrolide resistance genes like ermA, ermB, ermC, and mefA using PCR.
-
Perform an efflux pump inhibition assay to determine if active efflux is contributing to the increased MIC.
Q4: Can resistance to other macrolides, like erythromycin, predict resistance to this compound?
Cross-resistance is highly probable, especially if the mechanism is target site modification (e.g., via erm genes), which typically confers resistance to a broad range of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). However, the extent of cross-resistance can vary depending on the specific resistance mechanism and the chemical structure of the macrolide. It is always recommended to determine the MIC for this compound directly.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared for each experiment (e.g., using a 0.5 McFarland standard). Use a spectrophotometer to verify the optical density. |
| Pipetting errors during serial dilutions. | Calibrate pipettes regularly. Use fresh, sterile pipette tips for each dilution step. | |
| No bacterial growth in any wells, including the positive control. | Inactive bacterial culture. | Use a fresh overnight culture in the appropriate growth medium. |
| Incorrect incubation conditions. | Verify the incubator temperature and atmosphere (e.g., CO2 levels if required). | |
| Growth observed in all wells, even at the highest antibiotic concentration. | Bacterial contamination. | Streak the inoculum on an agar (B569324) plate to check for purity. |
| This compound stock solution degradation. | Prepare a fresh stock solution of this compound. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Intrinsic high-level resistance of the isolate. | Confirm the identity of the bacterial species. Proceed with investigating the resistance mechanism. |
Troubleshooting PCR for Macrolide Resistance Genes (e.g., erm genes)
| Problem | Potential Cause | Recommended Solution |
| No PCR product (no band on the gel). | Poor quality or insufficient template DNA. | Ensure high-purity DNA is used. Increase the amount of template DNA in the reaction. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. Generally, the optimal temperature is 3-5°C below the lowest primer Tm. | |
| Degraded primers or Taq polymerase. | Use fresh primers and enzyme. Ensure proper storage conditions. | |
| Non-specific bands or smearing on the gel. | Annealing temperature is too low. | Increase the annealing temperature in 1-2°C increments. |
| Too much template DNA. | Reduce the amount of template DNA in the reaction. | |
| Primer-dimer formation. | Review primer design to ensure minimal complementarity at the 3' ends. | |
| Faint PCR product. | Insufficient number of PCR cycles. | Increase the number of cycles (e.g., from 30 to 35). |
| Suboptimal MgCl2 concentration. | Titrate the MgCl2 concentration in the PCR reaction. |
Quantitative Data Summary
The following tables provide examples of MIC values for this compound against susceptible bacterial strains and hypothetical values for resistant strains to illustrate the expected shift in MIC upon acquiring resistance.
Table 1: this compound MIC Values for Susceptible Gram-Positive Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Strain 1 | 0.39[1] |
| Staphylococcus aureus | Strain 2 | 0.78[1] |
| Staphylococcus aureus (MRSA) | Strain 1 | 0.39[1] |
| Staphylococcus aureus (MRSA) | Strain 2 | 0.78[1] |
| Micrococcus luteus | N/A | 0.78[1] |
| Bacillus subtilis | N/A | 0.78[1] |
Table 2: Hypothetical this compound MIC Values for Susceptible vs. Resistant S. aureus
| Strain | Genotype | Predicted Resistance Mechanism | Hypothetical this compound MIC (µg/mL) |
| S. aureus (Susceptible) | Wild-type | None | 0.5 |
| S. aureus (Resistant) | ermC positive | Target site modification | > 64 |
| S. aureus (Resistant) | msrA positive | Active efflux | 8 - 16 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare aliquots and store at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: PCR for Detection of ermC Gene
This protocol outlines the steps for detecting the ermC gene, a common macrolide resistance determinant.
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard enzymatic lysis and precipitation method.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers for ermC, Taq DNA polymerase, and nuclease-free water.
-
Aliquot the master mix into PCR tubes.
-
Add the extracted genomic DNA (template) to each respective tube.
-
Include a positive control (ermC-positive strain) and a negative control (no template).
-
-
Thermal Cycling:
-
Perform PCR using the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose (B213101) gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the ermC gene.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC assay results.
Caption: Potential resistance mechanisms against this compound.
Caption: Experimental workflow for detecting macrolide resistance genes via PCR.
References
Validation & Comparative
Validating the Antibacterial Target of Decatromicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decatromicin B, a macrolide antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated notable potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While the chemical structure of this compound has been elucidated, specific experimental validation of its antibacterial target remains limited in publicly available research.[2] One source notes that the limited availability of this compound has hindered detailed investigations into its mode of action.[3][4]
This guide provides a comparative framework for understanding the presumed antibacterial target of this compound based on its classification as a macrolide antibiotic. We will explore the established mechanisms of other well-characterized macrolides and compare them with antibiotics that have different cellular targets. This guide also outlines the key experimental protocols that would be necessary to formally validate the antibacterial target of this compound.
Comparison with Alternative Antibacterial Agents
The antibacterial activity of a compound is intrinsically linked to its specific cellular target. To understand the potential mechanism of this compound, it is useful to compare it with other antibiotics with known targets.
| Antibiotic Class | Specific Agent(s) | Primary Bacterial Target | Mechanism of Action |
| Macrolides (Presumed for this compound) | Erythromycin, Azithromycin, Clarithromycin | 50S Ribosomal Subunit | Inhibition of protein synthesis by blocking the exit tunnel for the nascent polypeptide chain. |
| β-Lactams | Penicillin, Methicillin | Penicillin-Binding Proteins (PBPs) | Inhibition of cell wall synthesis by preventing the cross-linking of peptidoglycan. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | DNA Gyrase and Topoisomerase IV | Inhibition of DNA replication and repair by trapping enzyme-DNA complexes. |
| Aminoglycosides | Gentamicin, Tobramycin | 30S Ribosomal Subunit | Inhibition of protein synthesis by causing codon misreading and translocation. |
Experimental Protocols for Target Validation
To definitively validate the antibacterial target of this compound, a series of biochemical and genetic experiments would be required. The following are standard protocols used for such validation.
Ribosome Binding Assay
This assay directly measures the interaction between an antibiotic and its ribosomal target.
Objective: To determine the binding affinity of this compound to the bacterial 70S ribosome or its 50S subunit.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes or 50S and 30S subunits from a susceptible bacterial strain (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Radiolabeling (or Fluorescent Labeling): Synthesize a radiolabeled ([¹⁴C] or [³H]) or fluorescently tagged version of this compound.
-
Incubation: Incubate a fixed concentration of purified ribosomes with varying concentrations of the labeled this compound.
-
Separation of Bound and Unbound Ligand: Use a filter binding assay (e.g., nitrocellulose membrane filtration) to separate the ribosome-Decatromicin B complexes from the unbound antibiotic.
-
Quantification: Quantify the amount of bound labeled this compound using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound ligand against the concentration of the free ligand and fitting the data to a saturation binding curve. A lower Kd value indicates a higher binding affinity.
In Vitro Translation Inhibition Assay
This assay assesses the effect of an antibiotic on protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Reporter Gene: Use a template mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Inhibition Assay: Set up in vitro translation reactions containing the S30 extract, reporter mRNA, and a range of concentrations of this compound.
-
Measurement of Protein Synthesis: After a defined incubation period, measure the activity of the newly synthesized reporter protein.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of protein synthesis inhibition against the concentration of this compound.
Isolation and Analysis of Resistant Mutants
This genetic approach identifies the target by characterizing mutations that confer resistance to the antibiotic.
Objective: To identify the gene(s) in which mutations lead to resistance to this compound.
Methodology:
-
Selection of Resistant Mutants: Expose a large population of a susceptible bacterial strain to increasing concentrations of this compound to select for spontaneous resistant mutants.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant mutants and the parent strain.
-
Comparative Genomics: Perform whole-genome sequencing to identify mutations present in the resistant strains but not in the parent strain.
-
Target Identification: Analyze the mutated genes. For macrolides, mutations are commonly found in the genes encoding the 23S rRNA (a component of the 50S ribosomal subunit) or ribosomal proteins L4 and L22.
-
Confirmation of Resistance Mechanism: Introduce the identified mutations into a susceptible strain to confirm that they confer resistance to this compound.
Visualizing the Target Validation Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for validating the antibacterial target of this compound.
Signaling Pathway: Macrolide Mechanism of Action
The diagram below illustrates the established mechanism of action for macrolide antibiotics, which is the presumed pathway for this compound.
Caption: Presumed mechanism of action of this compound at the bacterial ribosome.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
Cross-resistance studies of Decatromicin B with other antibiotics
A Comparative Guide for Researchers
Decatromicin B, a novel antibiotic isolated from Actinomadura sp., has demonstrated potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3] Understanding its cross-resistance profile with existing antibiotics is crucial for its potential development as a therapeutic agent. This guide provides a comparative overview of this compound's antibacterial activity, outlines standard experimental protocols for cross-resistance studies, and presents a logical workflow for such investigations.
Data on Antibacterial Activity
While direct and comprehensive cross-resistance studies on this compound are limited due to its availability, the initial discovery data provides valuable insights into its spectrum of activity.[2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. For comparison, typical MIC ranges for antibiotics with different mechanisms of action are included to provide context on the potency of this compound.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.2 | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus MRSA | 0.2 - 0.4 | 0.5 - 2 | 1 - 4 | >32 |
| Bacillus subtilis | 0.1 | 0.12 - 0.5 | 0.5 - 2 | 0.12 - 0.5 |
| Micrococcus luteus | <0.05 | 0.06 - 0.25 | 0.25 - 1 | 0.12 - 0.5 |
Note: Comparative MIC values are representative and can vary based on the specific strain and testing conditions.
Experimental Protocols for Cross-Resistance Studies
To rigorously evaluate the cross-resistance profile of a novel antibiotic like this compound, standardized methodologies are employed. The following protocols for broth microdilution and agar (B569324) dilution are widely accepted for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
1. Broth Microdilution Assay
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[4][6]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial strains to be tested (including both susceptible and resistant phenotypes) are cultured overnight. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
2. Agar Dilution Assay
This method involves incorporating the antimicrobial agent directly into the agar medium.[7]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: Similar to the broth microdilution method, bacterial cultures are prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.[7]
Workflow for a Cross-Resistance Study
The following diagram illustrates a typical workflow for investigating the cross-resistance of a new antibiotic.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Decatromicin B Analogs
Decatromicin B, a potent antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its complex structure presents numerous opportunities for analog synthesis to explore and optimize its antibacterial properties. However, the lack of availability of this compound has historically hampered extensive investigation into its mode of action and the systematic study of its analogs.[2][3] This guide provides a framework for conducting Structure-Activity Relationship (SAR) studies on potential this compound analogs, drawing parallels from established methodologies in antibiotic development.
Understanding the Core Structure of this compound
The structure of this compound, elucidated through NMR spectroscopy and X-ray analysis, reveals a complex macrolide.[4] Key features that are ripe for modification in SAR studies include the tetronic acid moiety, the glycosyl group, and various peripheral functional groups. The goal of such modifications is to enhance potency, broaden the antibacterial spectrum, improve pharmacokinetic properties, and reduce potential toxicity.
Hypothetical SAR Study of this compound Analogs
In the absence of extensive published data on this compound analogs, we propose a hypothetical SAR study. This involves the synthesis of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological activity. The following table outlines potential modifications and the expected impact on activity, which would need to be validated experimentally.
Table 1: Proposed Modifications for this compound Analogs and Rationale for SAR Studies
| Modification Site | Proposed Change | Rationale | Hypothetical Impact on Activity |
| Tetronic Acid Moiety | Esterification or amidation of the carboxylic acid | To alter polarity and cell permeability. | May decrease activity if the free acid is crucial for target binding, but could improve pharmacokinetics. |
| Replacement with isosteric heterocycles | To probe the importance of the tetronic acid ring for activity. | High probability of significant activity change; could lead to novel scaffolds. | |
| Glycosyl Group | Variation of the sugar moiety (e.g., different sugars, deoxygenation) | To determine the role of the sugar in target recognition and solubility. | Likely to have a profound effect on activity, as seen in other glycosylated antibiotics. |
| Removal of the glycosyl group (aglycone) | To assess the contribution of the sugar to overall activity. | Expected to significantly reduce or abolish activity. | |
| Dichlorinated Pyrrole Moiety | Monochloro or non-chlorinated analogs | To evaluate the role of chlorine atoms in target binding and electronic properties. | May reduce activity, as halogens often contribute to binding affinity. |
| Substitution with other halogens (F, Br, I) | To fine-tune electronic and steric properties. | Could lead to analogs with altered potency or spectrum. | |
| Side Chains | Modification of alkyl groups | To investigate the influence of lipophilicity on cell penetration and activity. | Gradual changes in activity are expected with varying chain lengths. |
Experimental Protocols
A robust SAR study relies on standardized and reproducible experimental protocols. The following are key assays for evaluating this compound analogs.
1. Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the minimum concentration of an analog that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., S. aureus, MRSA).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Cytotoxicity Assay
-
Objective: To assess the toxicity of the analogs against mammalian cells.
-
Methodology (MTT Assay):
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
3. Mechanism of Action Studies
-
Objective: To identify the cellular target and mechanism by which the analogs exert their antibacterial effect.
-
Methodology: Common mechanisms for antibiotics include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5][6]
-
Macromolecular Synthesis Inhibition: Treat bacterial cells with the analog at its MIC and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine). Measure the incorporation of radioactivity into the respective macromolecules over time to identify which pathway is inhibited.
-
Hypothetical Data Presentation
The following table presents a hypothetical summary of experimental data for a series of this compound analogs, illustrating how SAR data can be effectively compared.
Table 2: Hypothetical Biological Activity of this compound Analogs
| Compound | Modification | MIC against MRSA (µg/mL) | Cytotoxicity (IC₅₀ in µM) | Primary Mechanism of Action |
| This compound | Parent Compound | 0.5 | >100 | Protein Synthesis Inhibition |
| Analog 1 | Monochloro-pyrrole | 2.0 | >100 | Protein Synthesis Inhibition |
| Analog 2 | Aglycone | 64 | >100 | Inactive |
| Analog 3 | Esterified Tetronic Acid | 8.0 | >100 | Protein Synthesis Inhibition |
| Analog 4 | Bromo-pyrrole | 1.0 | 50 | Protein Synthesis Inhibition |
Visualizing SAR and Experimental Workflows
Logical Relationship in a Hypothetical SAR Study of this compound Analogs
A diagram illustrating the iterative cycle of a Structure-Activity Relationship study.
Experimental Workflow for Antibacterial Drug Discovery
A flowchart depicting the typical stages of preclinical antibacterial drug discovery.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]
Decatromicin B: An Emerging Antibiotic with Potential Anti-Biofilm Activity
Decatromicin B is a macrolide antibiotic of the tetronic acid class, originally isolated from the bacterium Actinomadura sp.[1][2]. It has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Some evidence also suggests activity against the Gram-negative bacterium Acinetobacter baumannii[3].
While extensive data on the direct eradication of established biofilms by this compound is currently limited in published literature, emerging research points to its potential as a biofilm inhibitor. One study has identified Decatromicin A and B as potent and selective inhibitors of the fsr quorum sensing system in Enterococcus faecalis[4]. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the formation of biofilms and production of virulence factors. By disrupting these signaling pathways, this compound may prevent the formation of biofilms, a critical step in many chronic infections. However, due to a lack of availability, further investigation into its precise mechanism of action and its full antibacterial spectrum has been hampered[2][5].
Given the limited quantitative data on this compound's efficacy in biofilm eradication, this guide provides a comparative analysis of other well-documented anti-biofilm agents to serve as a reference for researchers in the field. The following sections detail the efficacy, experimental protocols, and relevant biological pathways for established antibiotics and compounds investigated for their anti-biofilm properties.
Comparative Analysis of Selected Anti-Biofilm Agents
To illustrate a comparative framework, this section evaluates the biofilm eradication efficacy of ciprofloxacin, tobramycin, and the natural compound hamamelitannin (B191367) when used in combination with other antibiotics.
Data Presentation: Efficacy in Biofilm Eradication
| Agent(s) | Target Organism(s) | Eradication Efficacy | Assay Method | Reference |
| Ciprofloxacin | Pseudomonas aeruginosa | 96% reduction at 4x MIC | Biofilm disruption assay | [6] |
| Ciprofloxacin-Dinitroxide Conjugate (CDN 11) | Uropathogenic E. coli (UPEC) | 99.7% eradication at 12.5 µM | Minimum Biofilm Eradication Concentration (MBEC) | [7] |
| Ciprofloxacin + Efflux Pump Inhibitors (EPIs) | S. aureus SA-1199B | 63-69% reduction in biomass; 80-84% decrease in live cells | Crystal Violet staining and cell viability assay | [8] |
| Tobramycin | P. aeruginosa | Complete eradication at an average AUC of 4,372.5 µg·h/mL | CFU enumeration from biofilms on agar (B569324) and hydroxyapatite | [5] |
| Tobramycin + Baicalin Hydrate | P. aeruginosa and S. aureus | 99.9% reduction in pulmonary bacterial numbers (in vivo) | Mouse lung infection model | [9] |
| Hamamelitannin + Tobramycin | S. aureus | ≥90% eradication | Biofilm eradication assay | [9][10] |
| Hamamelitannin + Cefazolin | S. aureus | ≥90% eradication | Biofilm eradication assay | [9] |
| Hamamelitannin + Vancomycin | S. aureus | 5.5 log reduction in CFUs | Biofilm eradication assay | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess biofilm eradication.
1. Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: A bacterial inoculum is prepared and dispensed into a 96-well microtiter plate. A lid with 96 pegs is placed into the wells, and the plate is incubated (typically 24 hours at 37°C) to allow biofilm formation on the pegs[2][11].
-
Antimicrobial Challenge: The peg lid is removed, rinsed to remove planktonic bacteria, and transferred to a new 96-well plate containing serial dilutions of the test compound(s)[2]. This plate is incubated for a specified period (e.g., 24 hours)[11].
-
Recovery and Quantification: Following the challenge, the peg lid is rinsed again and placed into a new plate containing a recovery medium. The plate is then sonicated to dislodge the remaining viable biofilm bacteria from the pegs into the medium[2].
-
Determining MBEC: The recovery plate is incubated to allow the growth of any surviving bacteria. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth, often measured by optical density (OD) at 650 nm[2].
2. Crystal Violet (CV) Staining Assay for Biomass Quantification
The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.
-
Biofilm Formation and Treatment: Biofilms are grown in the wells of a 96-well plate and subsequently treated with the test compounds as described in the MBEC assay[3].
-
Staining: After treatment, the wells are washed to remove planktonic cells and the remaining biofilm is stained with a crystal violet solution (e.g., 0.1% w/v) for a set period (e.g., 15 minutes)[3].
-
Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized with a solvent, such as 30% acetic acid[2]. The absorbance of the solubilized stain is measured spectrophotometrically (typically at 570-595 nm), which correlates with the amount of biofilm biomass[8].
Mandatory Visualizations
Experimental Workflow for Biofilm Eradication Assay
Caption: A generalized workflow for determining the biofilm eradication efficacy of a test compound.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.
References
- 1. innovotech.ca [innovotech.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eradication of Pseudomonas aeruginosa biofilms on cultured airway cells by a fosfomycin/tobramycin antibiotic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
- 7. Eradicating uropathogenic Escherichia coli biofilms with a ciprofloxacin–dinitroxide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Decatromicin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds like Decatromicin B is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to minimize environmental contamination and prevent the development of antimicrobial resistance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
This compound is a macrolide antibiotic.[1] As with many antibiotics, its release into the environment can have detrimental effects on ecosystems and potentially contribute to the rise of antibiotic-resistant bacteria.[2][3][4] Therefore, it is imperative to treat this compound as a hazardous chemical waste and avoid discharging it into the sanitary sewer system.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of skin or eye contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
Disposal Procedures for this compound
The following procedures outline the recommended steps for the safe disposal of this compound in various forms.
Pure Compound (Solid)
Solid this compound should be disposed of as hazardous chemical waste.
-
Step 1: Ensure the primary container holding the this compound is securely sealed.
-
Step 2: Place the primary container into a larger, leak-proof, and clearly labeled secondary container. The label should include the chemical name ("this compound"), the quantity, and the appropriate hazard symbols.
-
Step 3: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste manifest and pickup requests.
Contaminated Labware and Materials
Items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Step 1: Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
-
Step 2: The container must be clearly labeled as "Hazardous Waste" and include "this compound Contaminated Material."
-
Step 3: Once the container is full, seal it and arrange for its disposal through your institution's hazardous waste management program.
Solutions Containing this compound
Aqueous or solvent-based solutions containing this compound should not be disposed of down the drain.
-
Step 1: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant waste container.
-
Step 2: The container must be clearly labeled with the chemical name ("this compound Solution"), the solvent used, the approximate concentration, and appropriate hazard warnings.
-
Step 3: Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.
-
Step 4: Arrange for disposal through a licensed hazardous waste disposal service.
Note on Inactivation: The thermal stability of this compound is not well-documented in publicly available literature. Therefore, autoclaving should not be considered a reliable method for its inactivation and disposal unless specifically validated by a robust experimental protocol. Without this data, chemical waste disposal is the mandatory procedure.
Data Summary for Disposal Procedures
| Waste Type | Disposal Container | Labeling Requirements | Disposal Method |
| Pure this compound (Solid) | Sealed primary container within a labeled, leak-proof secondary container. | "Hazardous Waste," "this compound," Quantity, Hazard Symbols. | Licensed Hazardous Waste Disposal Company. |
| Contaminated Labware | Labeled, leak-proof hazardous waste bag or container. | "Hazardous Waste," "this compound Contaminated Material." | Licensed Hazardous Waste Disposal Company. |
| This compound Solutions | Labeled, leak-proof, chemically resistant waste container. | "Hazardous Waste," "this compound Solution," Solvent, Concentration, Hazard Warnings. | Licensed Hazardous Waste Disposal Company. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics: An overview on the environmental occurrence, toxicity, degradation, and removal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
